2-(2-Aminoethylamino)-5-nitropyridine
Overview
Description
2-(2-Aminoethylamino)-5-nitropyridine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of an aminoethylamino group and a nitro group attached to a pyridine ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the field of water treatment, specifically as scale inhibitors .
Mode of Action
A related compound, polyaspartic acid-capped 2-aminoethylamino acid (pasp–ed 2 a), has been studied for its scale inhibition performance . The coordination atoms in the molecular structure of PASP–ED 2 A can chelate with Ca^2+ to inhibit the combination of Ca^2+ with anions and prevent the generation of CaCO_3 and CaSO_4 scales . This might provide some insight into the potential mode of action of 2-(2-Aminoethylamino)-5-nitropyridine.
Biochemical Pathways
The related compound pasp–ed 2 a has been shown to affect the formation and growth of caco_3 and caso_4 crystal nuclei .
Result of Action
The related compound pasp–ed 2 a has been shown to more efficiently retard the formation and growth of caco_3 and caso_4 crystal nuclei and exerts better inhibition performance against caco_3 and caso_4 scales than pasp .
Action Environment
It’s worth noting that the related compound pasp–ed 2 a shows better scale inhibition performance for caco_3 and caso_4 than pasp with a low concentration, a high temperature, and an extended duration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethylamino)-5-nitropyridine typically involves the nitration of a pyridine derivative followed by the introduction of the aminoethylamino group. One common method involves the nitration of 2-chloropyridine to form 2-chloro-5-nitropyridine, which is then reacted with ethylenediamine to yield this compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethylamino)-5-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The aminoethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aminoethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(2-Aminoethylamino)-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Aminoethylamino)-5-nitropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethylamino)ethanol: Known for its superior CO2 separation performance compared to monoethanolamine.
3-(2-Aminoethylamino)propyltrimethoxysilane: Used as a silane coupling agent in chemical research and industrial applications.
Uniqueness
2-(2-Aminoethylamino)-5-nitropyridine is unique due to the presence of both an aminoethylamino group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N'-(5-nitropyridin-2-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c8-3-4-9-7-2-1-6(5-10-7)11(12)13/h1-2,5H,3-4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHSPTHLPCXPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183785 | |
Record name | 5-Nitro-2-pyridylaminoethyl-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29602-39-9 | |
Record name | 2-[(2-Aminoethyl)amino]-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29602-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-2-pyridylaminoethyl-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029602399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitro-2-pyridylaminoethyl-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-2-pyridylaminoethyl-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 2-(2-Aminoethylamino)-5-nitropyridine (AAN) as a matrix in MALDI-MS analysis of phospholipids?
A1: AAN, a basic compound, offers several advantages as a matrix in negative-ion mode MALDI-MS for phospholipid analysis []:
Q2: How does this compound behave in solution under UV irradiation?
A2: Research indicates that this compound (AAN), along with other nitrogen heterocyclic aromatic compounds, undergoes significant radiationless deactivation when exposed to UV light in acetonitrile solutions []. This means a considerable portion of the absorbed UV energy is released as heat into the surrounding environment rather than being emitted as light. This property is essential to consider when utilizing AAN in applications involving UV irradiation, such as in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
Q3: Are there alternative matrices for MALDI-MS analysis of phospholipids?
A3: Yes, while this compound (AAN) offers advantages for analyzing specific phospholipid classes, other matrices are commonly used in MALDI-MS for phospholipid analysis. These include:
- 2,5-dihydroxybenzoic acid (DHB): A commonly used matrix for various analytes in MALDI, although less sensitive than AAN for some phospholipid classes in negative ion mode [].
- para-nitroaniline: Another matrix used in MALDI, but with lower sensitivity compared to AAN for phospholipid detection in negative ion mode [].
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